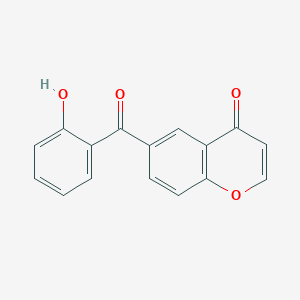
6-(2-Hydroxybenzoyl)-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Hydroxybenzoyl)-4H-chromen-4-one is a chemical compound that belongs to the class of chromones Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Hydroxybenzoyl)-4H-chromen-4-one typically involves the reaction of 2-hydroxybenzoyl chloride with 4H-chromen-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the desired product. The reaction mixture is then refluxed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of 6-(2-Hydroxybenzoyl)-4H-chromen-4-one can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
6-(2-Hydroxybenzoyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzoyl or chromone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alcohols or dihydro derivatives.
Substitution: Halogenated or nitrated products.
Scientific Research Applications
6-(2-Hydroxybenzoyl)-4H-chromen-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 6-(2-Hydroxybenzoyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-(2-Hydroxybenzoyl)-2-Pyridone: Known for its inhibitory activity against certain enzymes.
6-(2-Hydroxy-5-methylbenzoyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: Exhibits biological importance and diverse heterocyclic properties.
3-(2-Hydroxybenzoyl)-2H-chromen-2-one: Studied for its antibacterial activity.
Uniqueness
6-(2-Hydroxybenzoyl)-4H-chromen-4-one stands out due to its unique chromone core structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
918306-93-1 |
|---|---|
Molecular Formula |
C16H10O4 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
6-(2-hydroxybenzoyl)chromen-4-one |
InChI |
InChI=1S/C16H10O4/c17-13-4-2-1-3-11(13)16(19)10-5-6-15-12(9-10)14(18)7-8-20-15/h1-9,17H |
InChI Key |
QWAQNMGUFRHEPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC3=C(C=C2)OC=CC3=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



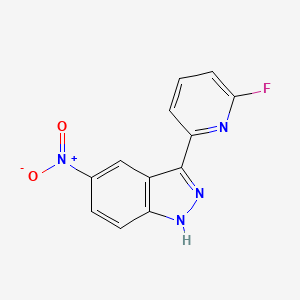

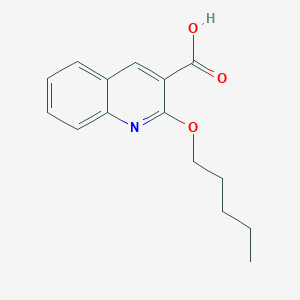



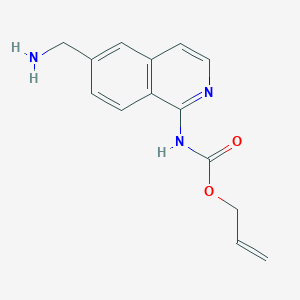
![2-Methyl-1-(6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine](/img/structure/B11856764.png)

![5-Amino-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11856769.png)
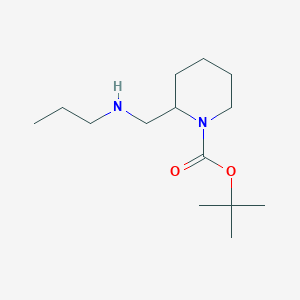

![6-Chloro-2-(p-tolyl)thiazolo[4,5-b]pyridine](/img/structure/B11856804.png)
